molecular formula C17H25NO3 B5722009 N-cyclooctyl-2-(4-methoxyphenoxy)acetamide

N-cyclooctyl-2-(4-methoxyphenoxy)acetamide

Cat. No. B5722009
M. Wt: 291.4 g/mol
InChI Key: JPQREBBBAVCGCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including compounds similar to N-cyclooctyl-2-(4-methoxyphenoxy)acetamide, involves multi-step chemical reactions. For instance, novel acetamide compounds have been synthesized using primary compounds and identified through elemental analysis, IR, and NMR techniques (Yang Man-li, 2008). Another method involves the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot, showcasing the versatility of acetamide synthesis (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied through X-ray diffraction analysis and spectroscopic techniques. For example, the crystal structure of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was determined, providing insights into the intermolecular hydrogen bond patterns (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, contributing to their broad utility. The synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide, for example, involves reactions between N-methylchloroacetamide and 4-phenoxyphenol, highlighting the chemical versatility of acetamide compounds (He Xiang-qi, 2007).

properties

IUPAC Name

N-cyclooctyl-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-20-15-9-11-16(12-10-15)21-13-17(19)18-14-7-5-3-2-4-6-8-14/h9-12,14H,2-8,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQREBBBAVCGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325824
Record name N-cyclooctyl-2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730203
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

424814-51-7
Record name N-cyclooctyl-2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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